methyl (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate
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Overview
Description
Methyl (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This specific compound features a chromen-4-yl acetate structure, which contributes to its unique chemical and biological properties.
Mechanism of Action
Target of Action
Methyl (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate, a derivative of natural coumarins, is known to have significant biological and pharmaceutical properties Coumarins and their derivatives have been reported to have a wide range of targets, including enzymes likeDNA gyrase , and are also tested for anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , and anti-viral activities .
Mode of Action
It is known to be used in the synthesis ofswitchable fluorescent substrates for bacterial enzyme detection . This suggests that it may interact with its targets to produce a fluorescent signal, which can be used to detect the presence of specific bacterial enzymes.
Result of Action
Given its use in the synthesis of switchable fluorescent substrates for bacterial enzyme detection , it can be inferred that the compound may produce a fluorescent signal upon interaction with its targets, indicating the presence of specific bacterial enzymes.
Biochemical Analysis
Biochemical Properties
It is known that coumarin derivatives, including this compound, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors . The specific enzymes, proteins, and other biomolecules that methyl (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate interacts with are yet to be identified.
Cellular Effects
It is known that coumarin derivatives have been tested for their effects on various types of cells and cellular processes . They have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that coumarin derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that coumarin derivatives have been studied for their stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that coumarin derivatives have been studied for their effects at different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known that coumarin derivatives are involved in various metabolic pathways .
Transport and Distribution
It is known that coumarin derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that coumarin derivatives can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with methyl chloroacetate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group at the 2-position can be reduced to form an alcohol.
Substitution: The acetate group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Comparison with Similar Compounds
Methyl (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate can be compared with other coumarin derivatives, such as:
7-Hydroxycoumarin: Known for its anticoagulant properties.
4-Methylcoumarin: Exhibits antimicrobial activity.
8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-(hexyloxy)benzoate: Known for its antioxidant properties.
Properties
IUPAC Name |
methyl 2-(7-hydroxy-8-methyl-2-oxochromen-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-7-10(14)4-3-9-8(5-11(15)17-2)6-12(16)18-13(7)9/h3-4,6,14H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUYFTOUXUEMBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CC(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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